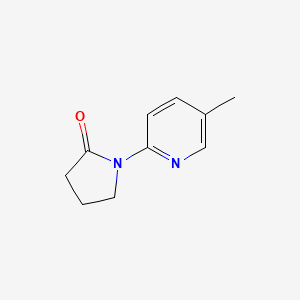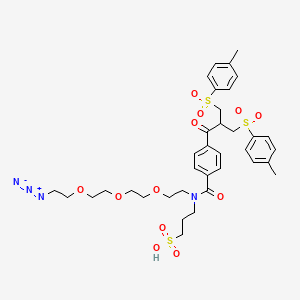
Ethanol, 2-(2-ethoxyethoxy)-, phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-(2-ethoxyethoxy)-, phosphate: is an organic compound with the molecular formula C6H14O3. It is a colorless liquid known for its use as a solvent in various commercial applications. This compound is produced by the ethoxylation of ethanol and is commonly used in the formulation of dyes, paints, inks, and resins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(2-ethoxyethoxy)-, phosphate typically involves the ethoxylation of ethanol. This process entails the reaction of ethanol with ethylene oxide under controlled conditions to produce the desired compound. The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound follows a similar ethoxylation process. Large-scale production involves continuous reactors where ethanol and ethylene oxide are fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-(2-ethoxyethoxy)-, phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers and amines.
Scientific Research Applications
Ethanol, 2-(2-ethoxyethoxy)-, phosphate has a wide range of applications in scientific research:
Chemistry: Used as a solvent in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biological samples and as a solvent for biological assays.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Applied in the production of paints, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Ethanol, 2-(2-ethoxyethoxy)-, phosphate involves its ability to act as a solvent, facilitating the dissolution and interaction of various chemical species. Its molecular structure allows it to interact with both polar and non-polar compounds, making it a versatile solvent in various chemical processes .
Comparison with Similar Compounds
Diethylene glycol monoethyl ether: Similar in structure but with different applications.
Ethylene glycol monoethyl ether: Another glycol ether with distinct properties and uses.
Propylene glycol monoethyl ether: Differing in the glycol backbone, leading to varied applications.
Uniqueness: Ethanol, 2-(2-ethoxyethoxy)-, phosphate stands out due to its unique balance of hydrophilic and lipophilic properties, making it an effective solvent for a wide range of substances. Its ability to dissolve both polar and non-polar compounds sets it apart from other similar compounds .
Properties
CAS No. |
68550-94-7 |
|---|---|
Molecular Formula |
C6H13O6P-2 |
Molecular Weight |
212.14 g/mol |
IUPAC Name |
2-(2-ethoxyethoxy)ethyl phosphate |
InChI |
InChI=1S/C6H15O6P/c1-2-10-3-4-11-5-6-12-13(7,8)9/h2-6H2,1H3,(H2,7,8,9)/p-2 |
InChI Key |
PMUXALPBFHRUMP-UHFFFAOYSA-L |
Canonical SMILES |
CCOCCOCCOP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13705769.png)








![3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid](/img/structure/B13705830.png)
![6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride](/img/structure/B13705837.png)


